molecular formula C22H14Cl2N4O16S4 B1140990 Sulfochlorophenol S CAS No. 108321-09-1

Sulfochlorophenol S

Cat. No.: B1140990
CAS No.: 108321-09-1
M. Wt: 789.53
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfochlorophenol S is typically synthesized through a multi-step process involving the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine followed by coupling with 1,8-dihydroxynaphthalene-3,6-disulfonic acid. The reaction is carried out in highly acidic conditions to ensure the stability of the intermediate compounds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Sulfochlorophenol S undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Sulfochlorophenol S stands out due to its high stability and specificity in forming complexes with metal ions. Its unique structure, with multiple sulfonic acid and hydroxyl groups, provides enhanced binding capabilities compared to other similar compounds .

Properties

IUPAC Name

3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNFKABIVXQRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910682, DTXSID401122075
Record name 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-73-3, 108321-09-1
Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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